8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the class of purines. Its chemical structure features an imidazo[2,1-f]purine core, which is significant in various biological activities. The compound is identified by the CAS number 919034-58-5 and has a molecular formula of C21H24FN7O2 with a molecular weight of 425.5 g/mol. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties .
The synthesis of 8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common synthetic routes include:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the yield and purity of the final product. Detailed methodologies are often proprietary and vary among research laboratories and industrial manufacturers .
The molecular structure of 8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented using various notations:
Cc1cn2c3c(=O)[nH]c(=O)n(C)c3nc2n1CCN1CCN(c2ccccc2F)CC1InChI=1S/C21H24FN7O2/c1-9-4-6-11(7-5-9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23)The compound has a complex three-dimensional structure that contributes to its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets .
8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways relevant to disease processes. Ongoing research aims to elucidate these interactions in detail .
The physical properties of 8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Specific data regarding melting point or boiling point are not readily available in public literature.
The chemical properties include stability under various conditions and reactivity with other chemical species. The presence of functional groups such as fluorine contributes to its reactivity profile .
8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific applications:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0